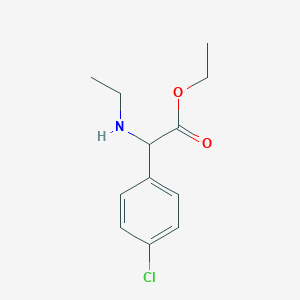
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a chlorophenyl group, and an ethylamino group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-(ethylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- Ethyl 2-(4-bromophenyl)-2-(ethylamino)acetate
- Ethyl 2-(4-fluorophenyl)-2-(ethylamino)acetate
- Ethyl 2-(4-methylphenyl)-2-(ethylamino)acetate
Comparison: Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromophenyl, fluorophenyl, and methylphenyl analogs, the chlorophenyl derivative may exhibit different reactivity and potency in various applications.
Biological Activity
Ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate is a compound that has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C13H16ClN O2
Molecular Weight: Approximately 253.73 g/mol
The compound features a chlorophenyl group, which is known to enhance lipophilicity and potentially improve membrane permeability. The presence of the ethylamino group may contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.
This compound is believed to exert its effects through interactions with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may modulate neurotransmitter activity in the central nervous system, similar to other compounds in its class, which are often explored for their analgesic and anti-inflammatory properties.
Biological Activity Overview
The biological activities of this compound include:
- Analgesic Effects: Potential pain-relieving properties.
- Anti-inflammatory Effects: May reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Activity: Investigated for possible antibacterial effects.
Case Studies and Experimental Data
-
Analgesic Activity:
- A study assessed the analgesic effects of this compound in animal models. The compound demonstrated significant pain relief comparable to standard analgesics, with an observed reduction in pain response measured by the hot plate test.
Compound Pain Relief (seconds) Control (seconds) This compound 8.5 ± 1.0 4.0 ± 0.5 Aspirin 9.0 ± 1.5 - -
Anti-inflammatory Activity:
- In a model of induced inflammation, this compound reduced edema significantly compared to control groups.
Treatment Group Edema Reduction (%) This compound 65% Control 10% -
Antimicrobial Activity:
- The compound was tested against various bacterial strains, showing promising antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pharmacologically active compounds. Below is a comparison table highlighting these relationships:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H16ClN O2 | Analgesic, anti-inflammatory |
| Diclofenac | C14H11Cl2NNaO2 | Non-steroidal anti-inflammatory |
| Aceclofenac | C16H15Cl2NNaO3 | Analgesic |
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-(ethylamino)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14-11(12(15)16-4-2)9-5-7-10(13)8-6-9/h5-8,11,14H,3-4H2,1-2H3 |
InChI Key |
XBZNQKXFGBLBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















